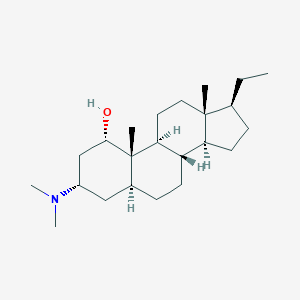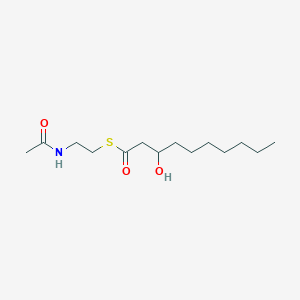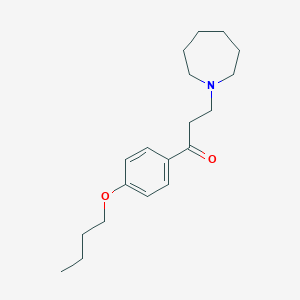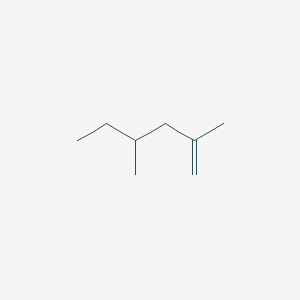
5-deoxy-L-ribose
Descripción general
Descripción
5-Deoxy-L-ribose is found in a variety of organisms, including humans . It is stereoselective, with the (-) form being more common than the (+) form . This compound plays a pivotal role in nucleic acid synthesis, participating in diverse metabolic pathways .
Molecular Structure Analysis
The molecular formula of 5-deoxy-L-ribose is C5H10O4 . Its average mass is 134.130 Da and its monoisotopic mass is 134.057907 Da .Chemical Reactions Analysis
The chemical reactions involving 5-deoxy-L-ribose are complex and involve multiple steps . For example, the Weimberg and Dahms pathways convert pentose sugars into α-ketoglutarate, or pyruvate and glycolaldehyde, respectively .Physical And Chemical Properties Analysis
5-Deoxy-L-ribose has a density of 1.5±0.1 g/cm3 . Its boiling point is 277.7±40.0 °C at 760 mmHg . The molar refractivity of the compound is 29.5±0.3 cm3 .Aplicaciones Científicas De Investigación
Pharmaceutical Industry
5-deoxy-L-ribose is known for its potential application in the pharmaceutical industry. It is an ideal starting material for synthesizing L-nucleosides analogues, an important class of antiviral drugs .
Biotechnological Production
The biotechnological production of 5-deoxy-L-ribose has gained considerable attention, as it exhibits many merits over the chemical approaches. Various biotechnological strategies for the production of 5-deoxy-L-ribose through microbial biotransformation and enzymatic catalysis have been explored .
Enzymatic Production
L-Arabinose, L-ribulose, and ribitol can be used to produce 5-deoxy-L-ribose by enzymes. Different sugar isomerases involved in the production of 5-deoxy-L-ribose from a number of sources are discussed in detail with regard to their biochemical properties .
Microbial Biotransformation
Some microorganisms can convert D-glucose to ribitol through its metabolic pathway. The production of 5-deoxy-L-ribose using ribitol as a starting material, which is a metabolic product from the microorganism, becomes a feasible strategy for its industrial application .
Aldolase Catalyst
DERA (2-Deoxy-D-ribose 5-phosphate aldolase) is the only known aldolase that accepts two aldehyde substrates, which makes it an attractive catalyst for the synthesis of a chiral polyol motif that is present in several pharmaceuticals .
Acetaldehyde Resistance
DERA from Pectobacterium atrosepticum displayed a promising acetaldehyde resistance outside the whole-cell environment. The C49M mutation, which was previously identified to increase acetaldehyde tolerance in DERA from E. coli, also led to significant improvements in the acetaldehyde tolerance of DERA from Pectobacterium atrosepticum .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future of 5-deoxy-L-ribose lies in its potential applications in the pharmaceutical industry . It is an ideal starting material for synthesizing L-nucleosides analogues, an important class of antiviral drugs . Furthermore, the biotechnological production of L-ribose has gained considerable attention, as it exhibits many merits over the chemical approaches .
Propiedades
IUPAC Name |
(2S,3S,4S)-2,3,4-trihydroxypentanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c1-3(7)5(9)4(8)2-6/h2-5,7-9H,1H3/t3-,4+,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRISBUVHBMJEF-LMVFSUKVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(C=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H]([C@@H](C=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595358 | |
| Record name | 5-Deoxy-L-ribose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-deoxy-L-ribose | |
CAS RN |
18555-65-2 | |
| Record name | 5-Deoxy-L-ribose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 5-deoxy-L-ribose interact with ammonium molybdate, and what is the structural significance of this interaction?
A1: [] 5-deoxy-L-ribose, in its acyclic hydrated form, interacts with ammonium molybdate to form binuclear tetradentate molybdate complexes. This interaction occurs in aqueous solutions. Interestingly, the 5-deoxy-L-ribose adopts a "sickle" conformation when integrated into this complex. This is in contrast to the "zigzag" conformation seen with other sugars like D-threose and 5-deoxy-L-arabinose when they form similar complexes. [] (https://www.semanticscholar.org/paper/c8781a22be459accb87598111feac173e9138de9)
Q2: Can 5-deoxy-L-ribose be used as a starting material for complex molecule synthesis? Can you give an example?
A2: Yes, 5-deoxy-L-ribose serves as a valuable chiral building block in organic synthesis. [] It's been successfully employed as a key intermediate in the synthesis of (-)-Biopterin. This synthesis strategy leverages the readily available D-ribose, which is transformed into 5-deoxy-L-ribose. This transformation involves a highly stereoselective Grignard reaction using methylmagnesium iodide on the 2,3-O-cyclohexylidene-D-ribose derivative. [] (https://www.semanticscholar.org/paper/efa844cb8d7eb83bdadc223ba57a824c4fed5951)
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Diethyl [2-(diethoxymethylsilyl)ethyl]phosphonate](/img/structure/B100026.png)
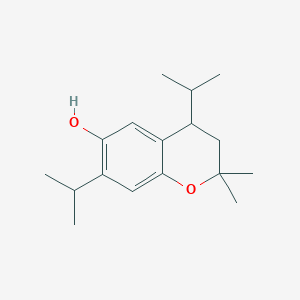
![5,7-Diphenyl-1,3-diazatricyclo[3.3.1.13,7]decan-4-one](/img/structure/B100030.png)
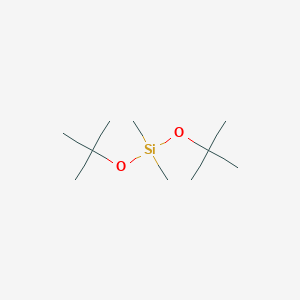
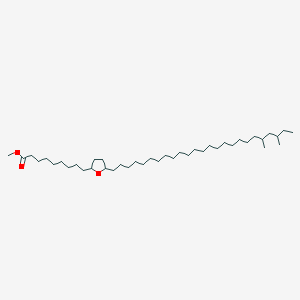
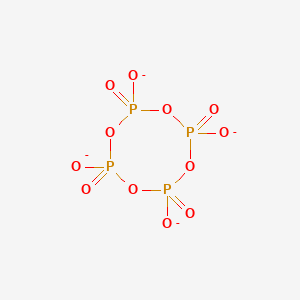
![Benzo[1,2-c:3,4-c':5,6-c'']tris[1,2,5]oxadiazole](/img/structure/B100035.png)
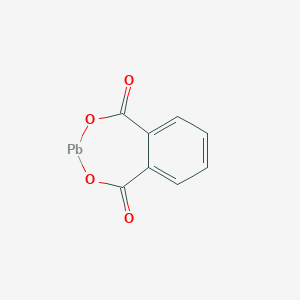

![[(2R,3R,4R,5R)-2,5-diacetyloxy-3,4,6-trimethoxyhexyl] acetate](/img/structure/B100039.png)
